![molecular formula C15H15BrN2OS2 B2690118 N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954014-54-1](/img/structure/B2690118.png)
N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide
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Overview
Description
N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBTA, and it is a thiazole-based compound that has been shown to have significant effects on various biological systems.
Scientific Research Applications
- Researchers have investigated the use of this compound in photoinduced tandem radical cyclization and heteroarylation reactions. Specifically, it participates in a 5-exo-trig cyclization/heteroarylation process with quinoxalin-2(1H)-ones or coumarins under metal- and photocatalyst-free conditions . This synthetic approach allows facile access to valuable α,α-difluoro-γ-lactam-fused quinoxalin-2(1H)-ones and coumarins.
- When reacting cyclic substrates containing the N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide moiety with LiHMDS, an unexpected rearrangement occurs, yielding rearrangement products . Further exploration of this phenomenon could reveal novel reactivity patterns.
- The compound can be transformed into a racemic secondary alcohol, (±)-2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, through S-alkylation and subsequent reduction of the corresponding ketone . Investigating its stereochemistry and biological properties is essential.
- Efforts have been made to study the pharmacological activities of newly synthesized derivatives containing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety, including N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These compounds exhibit antimicrobial and anticancer potential.
- Molecular modeling studies can shed light on the interactions of this compound with biological targets. Its structural features may contribute to its observed biological effects .
Photoinduced Tandem Radical Cyclization/Heteroarylation
Unexpected Rearrangement
Synthesis of Secondary Alcohol Derivatives
Antimicrobial and Anticancer Activities
Biological Significance and Molecular Modeling
Mechanism of Action
Target of Action
The primary targets of N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide Thiazole derivatives, which this compound is a part of, have been known to exhibit various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities
Mode of Action
The exact mode of action of N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide Thiazole nucleus, a part of this compound, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . More studies are required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
The biochemical pathways affected by N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide Thiazoles, which this compound is a derivative of, are found in many biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)
Result of Action
The molecular and cellular effects of N-allyl-2-(2-((4-bromobenzyl)thio)thiazol-4-yl)acetamide Thiazole derivatives have been known to exhibit various medicinal properties such as anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities
properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h2-6,10H,1,7-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVUIQAYXENYAJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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